methyl (1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate
CAS No.: 321744-16-5
Cat. No.: VC20852608
Molecular Formula: C12H21NO5
Molecular Weight: 259.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 321744-16-5 |
|---|---|
| Molecular Formula | C12H21NO5 |
| Molecular Weight | 259.3 g/mol |
| IUPAC Name | methyl (1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate |
| Standard InChI | InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-8-5-7(6-9(8)14)10(15)17-4/h7-9,14H,5-6H2,1-4H3,(H,13,16)/t7-,8+,9+/m0/s1 |
| Standard InChI Key | SSATZBUCOTXXGA-DJLDLDEBSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1C[C@@H](C[C@H]1O)C(=O)OC |
| SMILES | CC(C)(C)OC(=O)NC1CC(CC1O)C(=O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CC(CC1O)C(=O)OC |
Introduction
Methyl (1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate is a complex organic compound with a specific stereochemistry, which plays a crucial role in its chemical and biological properties. This compound is also known by its CAS number, 321744-16-5, and is often referred to in the context of organic synthesis and pharmaceutical research.
Molecular Formula and Weight
Stereochemistry
The compound has a specific stereochemistry, with the (1S,3R,4R) configuration, which is crucial for its reactivity and potential biological activity.
Synonyms
-
Methyl (1S,3R,4R)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylate
-
Cyclopentanecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-hydroxy-, methyl ester, (1S,3R,4R)- .
Synthesis and Applications
The synthesis of this compound typically involves protecting group strategies, where the tert-butoxycarbonyl (Boc) group is used to protect the amino functionality during the synthesis process. This compound is of interest in organic synthesis due to its potential as an intermediate for more complex molecules, particularly in the context of pharmaceuticals.
Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 321744-16-5 |
| PubChem CID | 2734527 |
| Molecular Formula | C12H21NO5 |
| Molecular Weight | 259.30 g/mol |
Stereochemical Information
| Stereochemical Center | Configuration |
|---|---|
| C1 | S |
| C3 | R |
| C4 | R |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume